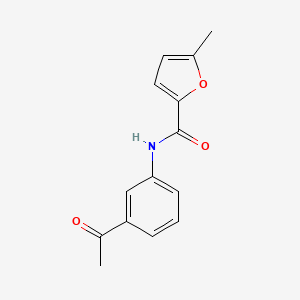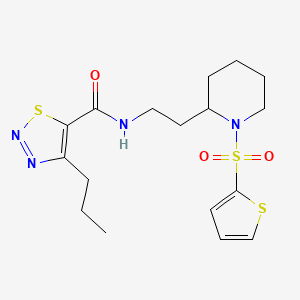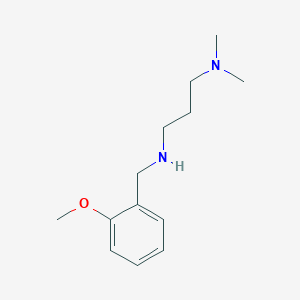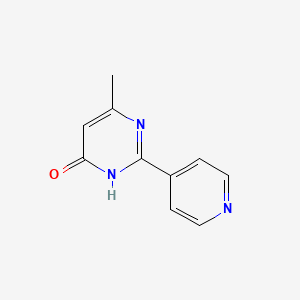
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecule’s structure is likely to be largely planar due to the conjugated system present in the pyridazine ring and the benzamide group. The ethoxyphenyl group may introduce some degree of three-dimensionality .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the ether linkage might undergo cleavage under acidic conditions, and the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight and potentially its lipophilicity.Scientific Research Applications
Radiolabelled Angiotensin II Antagonist Imaging
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide is structurally related to compounds used for angiotensin II, AT1 receptor imaging. Radiolabelled compounds like [11C]L-159,884 have shown potential in this area. These ligands, synthesized for AT1 receptor imaging, share a structural similarity with N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide, indicating possible applications in diagnostic imaging and studying cardiovascular diseases (Hamill et al., 1996).
Antifungal and Antibacterial Activities
Compounds structurally related to N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide have been investigated for their antifungal activities. Specifically, N-(1-Phenyl-4-carbetoxypyrazol-5-yl)-2-iodobenzamides demonstrated significant activities against various phytopathogenic fungal strains (Raffa et al., 2002). Additionally, certain benzamide derivatives have shown antibacterial properties, suggesting potential antimicrobial applications for similar compounds (Desai et al., 2013).
Synthesis and Characterization of Heterocycles
Efficient synthesis of nitrogen-containing heterocycles has been described for compounds similar to N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide. These studies focused on the synthesis and characterization of various pyrazole, triazole, pyridinone, and pyrimidinone derivatives, which are important in the development of new pharmaceuticals and materials (Behalo & Aly, 2011).
Anti-Inflammatory and Analgesic Effects
Related benzamide derivatives, such as N-(p-ethoxyphenyl)-2,6-dihydroxybenzamide, have been studied for their analgesic and anti-inflammatory effects, suggesting potential therapeutic applications in pain management and inflammation treatment (Oskay et al., 1989).
Mechanism of Action
Safety and Hazards
Without specific studies, it’s hard to predict the exact safety profile and potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
properties
IUPAC Name |
N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IN3O3/c1-2-27-16-9-7-15(8-10-16)19-11-12-20(25-24-19)28-14-13-23-21(26)17-5-3-4-6-18(17)22/h3-12H,2,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSLYCPDSCOVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)
![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)
![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)
![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)